molecular formula C13H10O2 B142659 3-Phenoxybenzaldehyde CAS No. 39515-51-0

3-Phenoxybenzaldehyde

Cat. No. B142659
CAS RN: 39515-51-0
M. Wt: 198.22 g/mol
InChI Key: MRLGCTNJRREZHZ-UHFFFAOYSA-N
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Description

3-Phenoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a phenoxy substituent group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to 3-phenoxybenzaldehyde often involves palladium-catalyzed cross-coupling reactions. For instance, a strategy involving palladium-catalyzed cross-coupling of 2-bromo-5-methoxybenzaldehyde with boronic acids has been developed to produce hydroxy analogues that are key intermediates for the synthesis of carcinogenic metabolites . Another related synthesis involves the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with phenols under carbon monoxide pressure to yield 3-phenoxy-1,3-dihydro-1-isobenzofuranones . Additionally, the synthesis of 4-fluoro-3-phenoxybenzaldehyde has been achieved through the Sommelet reaction, starting from 4-fluoro-3-phenoxytoluene and involving chlorination and subsequent reaction with hexamethylenetetramine .

Molecular Structure Analysis

The molecular structure of 3-phenoxybenzaldehyde and its derivatives can be studied using various spectroscopic techniques. For example, NMR spectroscopy has been used to study chlorinated 3,4-dihydroxybenzaldehydes, providing insights into the electronic environment of the hydrogen, carbon, and oxygen atoms within the molecule . The structural changes upon conversion of 3-hydroxybenzaldehyde to its oxyanion have also been investigated using IR spectroscopy and computational methods, revealing changes in the frequency and intensity of certain vibrational bands .

Chemical Reactions Analysis

The reactivity of 3-phenoxybenzaldehyde derivatives can be explored through their participation in various chemical reactions. The presence of reactive aldehyde and hydroxyl groups in oligo-3-hydroxybenzaldehyde, synthesized by oxidative polycondensation, suggests potential for further chemical transformations . The Vilsmeier-Hack reaction has been employed to synthesize 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol, demonstrating the versatility of benzaldehyde derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenoxybenzaldehyde and related compounds can be characterized by a range of analytical techniques. For instance, the thermal properties of oligo-3-hydroxybenzaldehyde have been studied using thermogravimetric analyses, indicating its thermal stability and decomposition pattern . The solubility and molecular weight of these compounds can also be determined, providing valuable information for their practical applications .

Scientific Research Applications

  • Biocide Intermediates : 3-Phenoxybenzaldehyde is used as an intermediate in the production of biocides. It is involved in the synthesis of specific 3-phenoxybenzyl compounds, which have applications in biocide production (Kauß, 2003).

  • Vasculoprotective Effects : Research has explored the vasculoprotective effects of 3-Hydroxybenzaldehyde, a precursor compound for phenolic compounds like Protocatechuic aldehyde (PCA), derived from 3-Phenoxybenzaldehyde. This study investigated its effects on endothelial cells, vascular smooth muscle cells, and in various animal models (Kong et al., 2016).

  • Detection and Quantitative Analysis : A method for the GC determination of 3-phenoxybenzaldehyde has been developed, employing a GC area normalization method, which is simple and efficient for analysis purposes (Wang Lu, 2012).

  • Electrochemical Detection : A biosensor using laccase enzymes was proposed for detecting 3-Phenoxybenzaldehyde, a biomarker for monitoring human exposure to pyrethroid pesticides. This biosensor demonstrated potential as an analytical tool for environmental monitoring (Esquivel-Blanco et al., 2021).

  • Colorimetric Detection : A colorimetric method was developed for detecting 3-Phenoxybenzaldehyde using surface molecularly imprinted polymers. This method demonstrated potential in the detection of pyrethroid pesticides in various environmental samples (Ye et al., 2018).

Safety And Hazards

3-Phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area . In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, rinse mouth and get medical attention .

Future Directions

3-Phenoxybenzaldehyde is a common metabolite of many active substances belonging to the pyrethroid group . Some pyrethroid active substances are approved for use in plant protection products in the European Union . This suggests that 3-Phenoxybenzaldehyde may continue to be an important compound in the development and application of pyrethroid pesticides .

properties

IUPAC Name

3-phenoxybenzaldehyde
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InChI

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLGCTNJRREZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3028005
Record name 3-Phenoxybenzaldehyde
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name 3-Phenoxybenzaldehyde
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Vapor Pressure

0.000164 [mmHg]
Record name 3-Phenoxybenzaldehyde
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Product Name

3-Phenoxybenzaldehyde

CAS RN

39515-51-0
Record name 3-Phenoxybenzaldehyde
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Record name 3-Phenoxybenzaldehyde
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Record name Benzaldehyde, 3-phenoxy-
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Record name 3-Phenoxybenzaldehyde
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Record name m-phenoxybenzaldehyde
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Record name 3-PHENOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 1.8mL (10.3 mmol) of 3-phenoxybenzyl alcohol (Aldrich Chemical Co.) in 20 mL of CH2Cl2 at room temperature was added 1.5 g of powdered 4 Å molecular sieves and 2.5 g of activated MnO2. The resulting suspension was stirred at room temperature for 0.5 h, at which time an additional 2.5 g of MnO2 was added. After stirring at room temperature for 0.5 h the reaction mixture was filtered through celite to give 1.84 g of the aldehyde 125 as an oil. 1H NMR consistent with structure.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Experiments were carried out under such conditions that the mixing ratio of m-phenoxytoluene to acetic acid was varied. Using as catalysts 3 mol% of cobalt acetate tetrahydrate and 3 mol% of sodium bromide to m-phenoxytoluene and limiting the total volume of the reaction liquid to 150 ml, the experiments were carried out in the same manner as described in Example 17. The results obtained are shown in Table 21. No substantial intermediate oxidation product was obtained when the amount of acetic acide was zero. When the amount of acetic acid was 0.5 mol per mol of m-phenoxytoluene, m-phenoxybenzaldehyde was obtained at a rate of selection of 20 mol% at a conversion rate of 30%. However, this experiment showed bad reproducibility.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

80 g (0.316 mol) of N-isobutylidene-3-phenoxybenzylamine is dissolved in 80 ml of toluene; to the solution is then added 4 g (0.036 mol) of potassium-tert-butylate, and the mixture is refluxed for 4 hours. After cooling of the reaction mixture, 35 g of 37% hydrochloric acid (about 0.35 mol) and 50 ml of water are added, and the toluene phase is separated. The toluene is distilled off to leave 57 g (0.288 mol) of 3-phenoxybenzaldehyde, corresponding to a yield of 91% of theory.
Name
N-isobutylidene-3-phenoxybenzylamine
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert-butylate
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

20 g of 37% hydrochloric acid (about 0.2 mol) and 20 ml of water are added, with stirring, to a solution of 40 g (0.158 mol) of 3-phenoxybenzylidene-isobutylamine in 40 ml of toluene, and the whole is refluxed for 15 minutes. The organic phase is separated; it is then washed neutral with 10% sodium hydrogen carbonate solution, and the toluene is removed by rotation in a slight water-jet vacuum. Distillation of the residue yields 29.7 g (0.15 mol) of 3-phenoxybenzaldehyde, corresponding to a yield of 94.9% of theory; b.p. 94° C./6 Pa; nD20 =1.5976.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
3-phenoxybenzylidene-isobutylamine
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
94.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
H Danda, H Nishikawa, K Otaka - The Journal of Organic …, 1991 - ACS Publications
… cyanation of 3-phenoxybenzaldehyde catalyzed by cyclo[ (fi)-phenylalanyl-(fi)-histidyl]. … factors for the enantioselective hydrocyanation of 3-phenoxybenzaldehyde (1) catalyzed by cyclo[…
Number of citations: 171 pubs.acs.org
S Chen, Q Hu, M Hu, J Luo, Q Weng, K Lai - Bioresource technology, 2011 - Elsevier
… can be converted to 3-phenoxybenzaldehyde, a toxic … 3-phenoxybenzaldehyde. The current study identified a fungus that can degrade both pyrethroids and 3-phenoxybenzaldehyde. …
Number of citations: 128 www.sciencedirect.com
S Chen, P Geng, Y Xiao, M Hu - Applied microbiology and biotechnology, 2012 - Springer
Using laboratory and field experiments, the ability of Streptomyces aureus HP-S-01 to eliminate β-cypermethrin (β-CP) and its metabolite 3-phenoxybenzaldehyde (3-PBA) in soils was …
Number of citations: 104 link.springer.com
V Ramakrishnan, A Sarua, M Kuball… - Journal of Raman …, 2009 - Wiley Online Library
… of benzaldehyde derivatives are susceptible to molecular environment, a systematic Raman study is made for two benzaldehyde derivatives, namely 4Etob and 3phenoxybenzaldehyde …
MH Akhtar - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
The fate of 3-phenoxybenzaldehyde was investigated in chicken after oral administration of the … The diphenyl ether cleavage of 3-phenoxybenzaldehyde is a major route, probably via 3-…
Number of citations: 13 pubs.acs.org
JL Bernal, JJ Jiménez, MJ del Nozal, M Higes… - … of Chromatography A, 2000 - Elsevier
… Acrinathrine is quickly degraded in honey [5], appearing firstly as its main metabolite, 3-phenoxybenzaldehyde (PBA), because of that and based on our previous experience, in this …
Number of citations: 37 www.sciencedirect.com
S Chen, K Lai, Y Li, M Hu, Y Zhang, Y Zeng - Applied microbiology and …, 2011 - Springer
… to toxic effects of 3-phenoxybenzaldehyde, a major hydrolysis … only deltamethrin but also 3-phenoxybenzaldehyde was isolated. This … and its major metabolite 3-phenoxybenzaldehyde. …
Number of citations: 130 link.springer.com
WJ Chen, W Zhang, Q Lei, SF Chen, Y Huang… - Environmental …, 2023 - Elsevier
… and its major metabolite 3-phenoxybenzaldehyde in water/soil … ability to metabolize 3-phenoxybenzaldehyde—a toxic … beta-cypermethrin and 3-phenoxybenzaldehyde by PAO1 were …
Number of citations: 5 www.sciencedirect.com
J Huang, H Wang, C Chen, SF Liu - Surfaces and Interfaces, 2022 - Elsevier
… In this work, the new additive 4-Fluoro-3-phenoxybenzaldehyde (PB) with fluorine and carboxyl groups was introduced as a double functional passivator in the perovskite absorber layer…
Number of citations: 3 www.sciencedirect.com
C Eui Song, Y Jae Chun, IO Kim - Synthetic communications, 1994 - Taylor & Francis
… 3b] (3g, 0.50 mequiv.of (S,S)-l/g) and 3-phenoxybenzaldehyde (1.49g, 7.5mmol) in lOml of toluene at -20 OC was added hydrogen cyanide (0.6ml, 15mmol) with a chilled syringe and …
Number of citations: 13 www.tandfonline.com

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